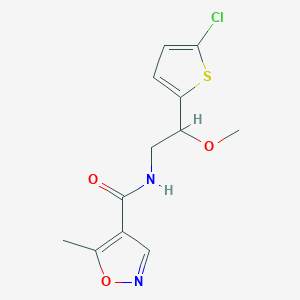
2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, commonly known as DCPIB, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential applications in various fields of research. DCPIB is a potent and selective inhibitor of volume-regulated anion channels (VRACs), which are essential for cellular homeostasis and play a crucial role in various physiological and pathological processes.
作用机制
DCPIB acts as a selective inhibitor of 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, which are essential for cellular homeostasis and play a crucial role in various physiological and pathological processes. 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide are activated by cell swelling and play a key role in regulating cell volume and ion homeostasis. DCPIB inhibits 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide by blocking the chloride current through the channel, which leads to a decrease in cell volume and an increase in intracellular chloride concentration.
Biochemical and Physiological Effects:
DCPIB has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of ion channel activity. In addition, DCPIB has been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of DCPIB is its selectivity for 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, which allows for the specific inhibition of this channel without affecting other ion channels or cellular processes. However, one limitation of DCPIB is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect. In addition, the use of DCPIB in vivo may be limited by its poor pharmacokinetic properties and potential toxicity.
未来方向
There are several potential future directions for research on DCPIB, including the development of more potent and selective inhibitors of 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, the investigation of the role of 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide in various physiological and pathological processes, and the evaluation of the therapeutic potential of DCPIB in various disease models. Additionally, the development of novel drug delivery systems may improve the pharmacokinetic properties of DCPIB and enhance its potential as a therapeutic agent.
合成方法
DCPIB can be synthesized using a variety of methods, including the reaction of 2,4-dichloro-3-formylchromone with 3-aminobenzoic acid to form the intermediate 2-(3-carboxyphenyl)imino-6,8-dichlorochromene-3-carboxylic acid, which is then converted to DCPIB by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
科学研究应用
DCPIB has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer research, and cardiovascular research. In neuroscience, DCPIB has been shown to inhibit the swelling-activated chloride current in astrocytes, which may have implications for the treatment of brain edema and traumatic brain injury. In cancer research, DCPIB has been shown to inhibit the proliferation of cancer cells and induce apoptosis, suggesting that it may have potential as a cancer therapeutic. In cardiovascular research, DCPIB has been shown to inhibit the volume-regulated anion current in cardiac myocytes, which may have implications for the treatment of cardiac arrhythmias.
属性
IUPAC Name |
2-(3-carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3/c18-10-4-9-6-12(16(21)24)17(25-14(9)13(19)7-10)22-11-3-1-2-8(5-11)15(20)23/h1-7H,(H2,20,23)(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGPGWLHFHEEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450067.png)
![N-(4-fluorophenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450070.png)
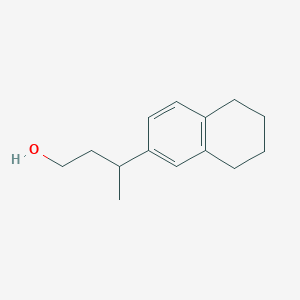
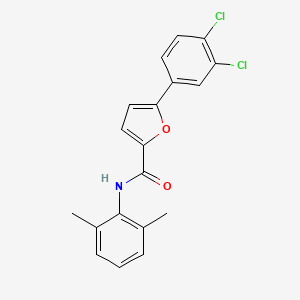
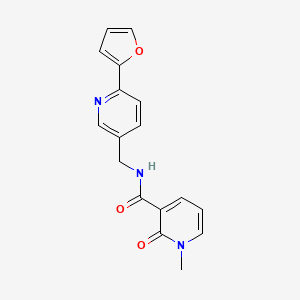
![tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate](/img/structure/B2450080.png)
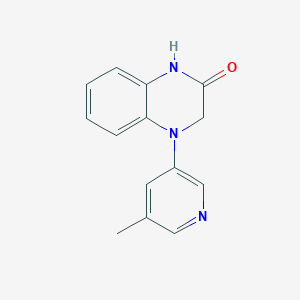


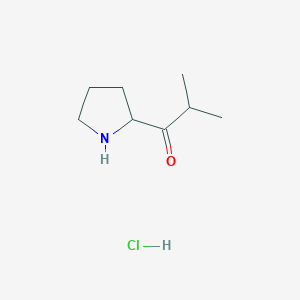
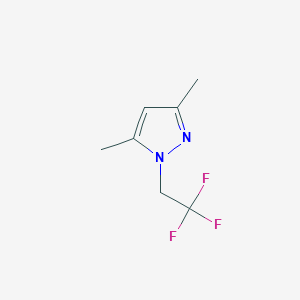
![3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2450089.png)
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2450090.png)
